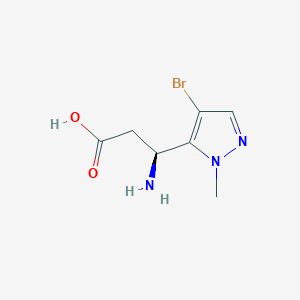

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C7H10BrN3O2 |

|---|---|

Peso molecular |

248.08 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1 |

Clave InChI |

ZALWLYUPKJZPGE-YFKPBYRVSA-N |

SMILES isomérico |

CN1C(=C(C=N1)Br)[C@H](CC(=O)O)N |

SMILES canónico |

CN1C(=C(C=N1)Br)C(CC(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Construction of the 4-Bromo-1-methyl-1H-pyrazole Core

The synthesis starts with the preparation of 4-bromo-1-methyl-1H-pyrazole , which serves as the key heterocyclic scaffold. The typical approach involves:

- Bromination and Methylation:

Starting from pyrazole or substituted pyrazole precursors, selective bromination at the 4-position is achieved, followed by methylation at the 1-position to yield 4-bromo-1-methylpyrazole. - Lithiation and Formylation:

For example, 4-bromo-1-methyl-1H-pyrazole is dissolved in tetrahydrofuran and cooled to -78 °C, then treated with n-butyllithium to generate a lithio intermediate. This intermediate is reacted with N-methoxy-N-methylacetamide to introduce a formyl group at the 5-position of the pyrazole ring. The reaction mixture is warmed gradually to 0 °C, quenched, and purified to yield 1-(1-methyl-1H-pyrazol-4-yl)ethanone with a 57% yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | 4-bromo-1-methyl-1H-pyrazole, n-butyllithium, THF, -78 °C | 57% | Controlled low temperature to avoid side reactions |

| Formylation | N-methoxy-N-methylacetamide, THF, 0 to 25 °C | - | Introduces aldehyde functionality at C-5 |

Formation of the Amino Acid Side Chain

The amino acid side chain is introduced at the 5-position of the pyrazole ring (which corresponds to the 3-position in the propanoic acid nomenclature) via:

- Cyclization and Functional Group Transformations:

The aldehyde intermediate from the previous step undergoes further transformations, including reductive amination or Strecker-type reactions, to install the amino group and carboxylic acid functionality with stereochemical control favoring the (3S)-configuration. - Use of Chiral Precursors or Catalysts:

Enantioselective synthesis methods or chiral auxiliaries are employed to ensure the S-configuration at the amino acid carbon center.

Industrial Scale Considerations

- Batch vs. Continuous Flow:

Industrial production may utilize continuous flow synthesis for better control over reaction parameters, improved safety, and scalability. - Catalysts:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are used to install substituents or modify the pyrazole ring when necessary. For example, microwave-assisted palladium-catalyzed coupling of 4-bromo-1-methylpyrazole with boronic acid derivatives has been reported with yields around 44%.

| Industrial Step | Reaction Type | Catalyst/Conditions | Yield | Notes |

|---|---|---|---|---|

| Cross-coupling | Pd-catalyzed Suzuki coupling | Pd(dppf)Cl2, sodium carbonate, DME/H2O, microwave, 130-150 °C | 44% | Microwave irradiation enhances reaction rate |

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Lithiation of 4-bromo-1-methylpyrazole | n-Butyllithium | THF | -78 °C | 1 hour | 57% | Low temperature to control regioselectivity |

| Formylation | N-methoxy-N-methylacetamide | THF | -78 to 0 °C | 4 hours | - | Introduces aldehyde group |

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2, Na2CO3 | DME/H2O | 130-150 °C (microwave) | 0.5 h | 44% | Microwave-assisted for rapid synthesis |

| Amino acid side chain introduction | Chiral amine sources / reductive amination | Various | Ambient to reflux | Variable | - | Stereoselective control critical |

Research Findings and Optimization Notes

- Stereochemical Control:

The (3S)-configuration is achieved through the use of chiral catalysts or starting materials, as racemic mixtures would complicate purification and reduce biological activity. - Purification:

Silica gel chromatography and preparative thin-layer chromatography (TLC) are commonly used to purify intermediates and final products, ensuring high purity required for biological applications. - Reaction Monitoring:

NMR spectroscopy (1H NMR) is used to confirm the structure and purity of intermediates and final compounds. For example, characteristic singlets at ~3.8-3.9 ppm correspond to the methyl group on the pyrazole ring. - Yield Improvement:

Microwave irradiation has been shown to improve yields and reduce reaction times in palladium-catalyzed cross-coupling steps, which is beneficial for scale-up.

Summary Table of Preparation Methods

| Step | Objective | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of 4-bromo-1-methylpyrazole | Pyrazole, bromine, methylating agents | Controlled bromination and methylation | Variable | Starting material for ring system |

| 2 | Lithiation and formylation | n-Butyllithium, N-methoxy-N-methylacetamide | THF, -78 °C to 0 °C | 57% | Aldehyde intermediate |

| 3 | Amino acid side chain installation | Chiral amine sources, reductive amination agents | Variable | Variable | Stereoselective step |

| 4 | Pd-catalyzed cross-coupling (if needed) | Pd(dppf)Cl2, sodium carbonate | DME/H2O, microwave, 130-150 °C | 44% | Functional group modification |

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, thiols, or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can produce hydroxylated, thiolated, or aminated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its brominated pyrazole ring is particularly useful for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it a valuable intermediate in the production of high-performance materials and bioactive compounds.

Mecanismo De Acción

The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (3S) vs. (3R) Configurations

The enantiomeric pair—(3S) and (3R)—exhibit identical physicochemical properties (e.g., molecular weight, solubility) but differ in stereochemical orientation. Chirality often influences pharmacological activity; for example, the (S)-enantiomer may bind preferentially to biological targets, as seen in drugs like levocetirizine (active) versus cetirizine. While specific data on these enantiomers’ activities are unavailable, their distinct spatial arrangements suggest divergent binding affinities to enzymes or receptors .

Pyrazole-Based Amino Acid Derivatives

Compounds like 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its analogs () share structural motifs with the target compound, such as pyrazole rings and amino groups. Key differences include:

- Substituent Effects: The bromine atom in the target compound enhances steric bulk and electronegativity compared to hydroxyl or cyano groups in 11a/11b. This may increase membrane permeability or alter metabolic stability.

- Backbone Diversity: The target compound’s propanoic acid backbone contrasts with pyran-derived structures in 11a/11b, which could reduce conformational flexibility but improve hydrogen-bonding capacity.

Thiazole-Containing α-Amino Acids

Thiazole-based analogs (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid in ) replace the pyrazole ring with a thiazole moiety. Comparative insights:

- Heterocycle Impact : Thiazoles introduce sulfur atoms, enabling disulfide bond formation or metal coordination, unlike pyrazoles. This may enhance antimycobacterial activity, as seen in ’s compounds.

- Substituent Flexibility : Halogen substituents (Br, Cl, F) on the pyrazole or thiazole rings modulate electronic and steric profiles. Bromine’s larger atomic radius may improve hydrophobic interactions in biological targets compared to smaller halogens.

Hydrogen-Bonding and Crystal Packing

The amino and carboxylic acid groups in the target compound facilitate extensive hydrogen-bonding networks, influencing solubility and crystallinity. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate molecular aggregation. Compared to less polar analogs (e.g., ethyl cyanoacetate derivatives in ), the target compound likely exhibits higher aqueous solubility but may form less stable crystals due to competing intermolecular interactions .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid, also known by its CAS number 1841456-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 247.09 g/mol

- IUPAC Name : (3S)-3-amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid

The biological activity of (3S)-3-amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific metalloaminopeptidases, which are crucial for the survival of certain parasites. For example, studies have shown that selective inhibition of PfA-M1 and PfA-M17 metalloaminopeptidases can lead to significant antiparasitic effects, making this compound a candidate for further development as an antimalarial agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3S)-3-amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid:

Antimalarial Activity

In a controlled laboratory setting, (3S)-3-amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid demonstrated potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. The compound's ability to inhibit PfA-M1 and PfA-M17 was linked to reduced parasite viability in vitro, highlighting its potential as a lead compound for antimalarial drug development .

Cancer Research

Recent studies have also explored the compound's effects on cancer cell lines. It was observed that (3S)-3-amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid could induce apoptosis in certain cancer cell lines at micromolar concentrations, suggesting a possible role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.